Chlorodicyclohexylphosphine

Vue d'ensemble

Description

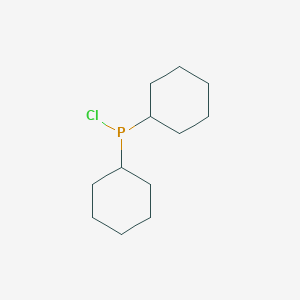

Chlorodicyclohexylphosphine (chemical formula: (C₆H₁₁)₂PCl, CAS RN: 16523-54-9) is a tertiary chlorophosphine characterized by two cyclohexyl groups bonded to a phosphorus atom and a chlorine substituent. It is a colorless to pale yellow liquid with a molecular weight of 232.72 g/mol, boiling point of 165°C (at 12 mmHg), and density of 1.054 g/cm³ . The compound is widely used in organometallic synthesis, particularly as a ligand precursor in transition-metal-catalyzed reactions such as cross-couplings (e.g., Kumada–Tamao–Corriu reactions) and asymmetric catalysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorodicyclohexylphosphine can be synthesized by reacting dicyclohexylphosphine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically takes place under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

(C6H11)2PH+SOCl2→(C6H11)2PCl+SO2+HCl

The reaction mixture is then purified by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced in larger quantities using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorodicyclohexylphosphine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form phosphine derivatives.

Oxidation Reactions: It can be oxidized to form phosphine oxides.

Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, are used in oxidation reactions.

Palladium Catalysts: Used in cross-coupling reactions under inert atmosphere conditions

Major Products:

Phosphine Derivatives: Formed from substitution reactions.

Phosphine Oxides: Formed from oxidation reactions.

Carbon-Phosphorus Compounds: Formed from cross-coupling reactions

Applications De Recherche Scientifique

Chemical Synthesis

Chlorodicyclohexylphosphine serves as a versatile reagent for synthesizing various organophosphorus compounds, particularly phosphine ligands. These ligands are integral to transition metal catalysis, enabling numerous carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The compound can participate in several important reactions, including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, this compound is employed as a ligand that coordinates with transition metals to form complexes. These metal-ligand complexes are pivotal in catalyzing various chemical reactions due to their ability to stabilize reactive intermediates and enhance reaction rates. For instance, palladium complexes formed with this compound have shown remarkable efficiency in C-N coupling reactions, achieving high yields and selectivities at room temperature .

Biological Applications

The compound has also found applications in biological research, particularly in the synthesis of biologically active phosphine compounds. These compounds can serve as potential pharmaceuticals or biological probes, contributing to drug discovery efforts. The ability to modify the phosphine structure allows for the development of new therapeutic agents targeting various biological pathways .

Industrial Uses

In industry, this compound is utilized for producing various chemicals and materials. Its reactivity allows for the creation of specialized ligands and catalysts that can enhance manufacturing processes across different sectors, including pharmaceuticals and fine chemicals.

Safety Considerations

This compound is classified as corrosive and irritant; it can cause burns upon contact with skin or eyes and may irritate the respiratory tract if inhaled. Proper safety protocols should be observed when handling this compound to mitigate health risks.

Case Study 1: Palladium Complexes in C-N Coupling Reactions

Research demonstrated that palladium complexes based on this compound are highly effective catalysts for C-N coupling reactions involving aryl halides and amines. In experiments, these complexes achieved full conversions within one hour at room temperature, showcasing their efficiency for both primary and secondary substrates .

Case Study 2: Development of New Phosphine Ligands

A study focused on developing new phosphine ligands derived from this compound showed promising results in promoting coupling reactions of aryl chlorides. The newly synthesized ligands exhibited excellent yields in various coupling reactions, highlighting the adaptability of this compound as a starting material for ligand design .

Mécanisme D'action

The mechanism of action of chlorodicyclohexylphosphine involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate its lone pair of electrons to form bonds with other atoms or accept electrons to form phosphine derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Chlorophosphines

Chlorodicyclohexylphosphine belongs to a broader class of tertiary chlorophosphines (R₂PCl), where the substituents (R) influence steric bulk, electronic properties, and reactivity. Below is a comparative analysis with structurally related compounds:

Structural and Physical Properties

*Estimated values based on alkyl substituent trends.

This compound

- Steric Bulk : The cyclohexyl groups provide significant steric hindrance, making it ideal for stabilizing low-coordinate metal centers and suppressing side reactions in catalysis .

- Example : In Kumada–Tamao–Corriu reactions, it facilitates aryl–alkyl coupling with high yields (e.g., 51% yield in biphenyl synthesis) .

- Limitations : Hydrolysis-sensitive; forms dicyclohexylphosphine oxide as a by-product, complicating purification .

Chloro(diethyl)phosphine

- Smaller Substituents : The ethyl groups offer moderate steric bulk, enabling faster reaction kinetics in less hindered systems.

- Applications : Primarily used in small-scale laboratory syntheses due to lower thermal stability .

Chlorodiisopropylphosphine

- Intermediate Bulk : Isopropyl groups balance steric and electronic effects, making it suitable for nickel- or iron-catalyzed reactions requiring moderate hindrance.

- Cost : Generally less expensive than dicyclohexyl analogs but less commonly used in asymmetric catalysis .

Di-tert-butylchlorophosphine

- Extreme Steric Hindrance : The tert-butyl groups create a highly shielded phosphorus center, useful in stabilizing reactive metal intermediates.

- Example: Used in synthesizing phosphinoacetic acid-borane adducts with higher yields compared to dicyclohexyl analogs under similar conditions .

Performance in Catalytic Systems

Activité Biologique

Chlorodicyclohexylphosphine (ClPCy₂), with the CAS number 16523-54-9, is a phosphine compound that has garnered attention in various fields of chemical research, particularly as a ligand in catalytic reactions. This article explores its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula: C₁₂H₂₂ClP

- Molecular Weight: 232.74 g/mol

- Appearance: Colorless to yellow liquid

- Boiling Point: 165°C at 12 mmHg

- Purity: ≥98% (assessed by gas chromatography) .

Biological Activity Overview

This compound exhibits several biological activities primarily through its role as a ligand in transition metal-catalyzed reactions. Its sterically hindered structure allows for enhanced selectivity and reactivity in various organic transformations.

Ligand Activity

-

Catalytic Reactions:

- This compound has been utilized effectively in the Buchwald-Hartwig coupling reactions, demonstrating superior catalytic activity compared to traditional phosphines like triphenylphosphine. In specific studies, it showed yields of up to 94% for target products when used as a ligand with palladium catalysts .

- Selectivity in Synthesis:

Case Study 1: Buchwald-Hartwig Coupling

A detailed examination of this compound's performance in the Buchwald-Hartwig amination reaction revealed:

| Entry | Pd (mol%) | Phosphine (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | 2.5 | 1e (5) | 83 | 74 |

| 2 | 5 | ClPCy₂ (5) | 40 | 12 |

| 3 | 10 | ClPCy₂ (10) | 50 | 65 |

This table illustrates that while this compound may not always outperform other ligands in conversion rates, its selectivity can be advantageous depending on the substrate used .

Case Study 2: Synthesis of Ferrocene-Based Phosphines

In another study focusing on the synthesis of ferrocene-based phosphine ligands, this compound was successfully employed as a precursor, showcasing its utility in generating complex phosphine structures that are valuable for further chemical applications .

Toxicological Considerations

While this compound is primarily studied for its synthetic applications, it is essential to note its potential hazards:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing chlorodicyclohexylphosphine, and what factors influence reaction efficiency?

this compound is typically synthesized via the reaction of dicyclohexylphosphine with chlorine gas under controlled conditions. Key parameters include temperature (maintained at 0–5°C to prevent side reactions), stoichiometric ratios, and inert atmosphere (e.g., nitrogen or argon) to avoid oxidation . Purification often involves vacuum distillation (boiling point: 165°C at 12 mmHg) to isolate the product . Methodological optimization should prioritize yield (>95% diastereoselectivity in some cases) and purity, validated by ³¹P NMR and mass spectrometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its reactivity and toxicity, handling requires rigorous safety measures:

- Use glove boxes or Schlenk lines under inert atmospheres to prevent hydrolysis or oxidation.

- Employ personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats.

- Store in airtight, dark glass containers at temperatures below 25°C, away from moisture and oxidizing agents .

Q. Which analytical techniques are most effective for characterizing this compound?

Primary methods include:

- ³¹P NMR spectroscopy : To confirm purity and detect phosphine oxide byproducts (typical δ~20–25 ppm for P(III) species).

- Mass spectrometry (MS) : For molecular ion ([M⁺]) verification (m/z ≈ 232.72).

- Elemental analysis : To validate stoichiometric ratios of C, H, and P .

Advanced Research Questions

Q. How do stoichiometric ratios of this compound influence diastereoselectivity in asymmetric catalysis?

Excess this compound (≥1.5 equivalents) is often required to suppress side reactions and enhance diastereoselectivity (>95% in ortho-lithiation reactions). This is attributed to its role as a stabilizing ligand for reactive intermediates (e.g., lithium complexes) . Researchers should conduct kinetic studies to optimize equivalents based on substrate electronic effects and solvent polarity.

Q. What strategies resolve contradictions in reported reactivity of this compound with different electrophiles?

Discrepancies in reactivity (e.g., with alkyl halides vs. carbonyl compounds) arise from steric hindrance of cyclohexyl groups and solvent effects. Systematic approaches include:

- Computational modeling : To predict transition-state geometries (DFT calculations).

- Controlled experiments : Varying solvent (ether vs. THF) and temperature to isolate dominant pathways .

- In situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation .

Q. How can this compound be utilized to design air-stable ligands for transition-metal catalysis?

Despite its air sensitivity, this compound derivatives (e.g., phosphine oxides or metal complexes) exhibit improved stability. Methodological steps include:

- Ligand modification : Introducing electron-withdrawing substituents to enhance oxidative stability.

- Coordination studies : Screening metal centers (e.g., Cu, Pd) for stable complex formation using X-ray crystallography and cyclic voltammetry .

Q. What are the decomposition pathways of this compound under varying storage conditions?

Degradation occurs via hydrolysis (yielding phosphine oxide) or oxidation. Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity and temperature (e.g., 40°C/75% RH) can identify decomposition kinetics. Storage in anhydrous toluene with molecular sieves is recommended for long-term stability .

Q. How does the steric bulk of cyclohexyl groups in this compound affect its coordination chemistry?

The cyclohexyl substituents create a cone angle >160°, favoring monodentate coordination and limiting access to metal centers. This steric profile can be exploited to:

- Tune catalytic activity : By modulating metal-ligand bond strength in cross-coupling reactions.

- Enhance enantioselectivity : In asymmetric hydrogenation via chiral pocket formation .

Q. Methodological Notes

- Literature Review : Use Google Scholar to prioritize high-impact studies (filter by citation count) and avoid unreliable sources like benchchem.com .

- Data Interpretation : Address contradictions by replicating experiments under standardized conditions and applying multivariate analysis .

- Ethical Compliance : Ensure all synthetic procedures adhere to institutional safety protocols and waste disposal regulations .

Propriétés

IUPAC Name |

chloro(dicyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJFBIZAEPTXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370140 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-54-9 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.